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N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Lipophilicity Drug-likeness Medicinal chemistry

Researchers profiling active 5-(4-chlorophenyl)-1,3,4-thiadiazole analogs require validated negative controls to distinguish scaffold-driven effects from substituent-specific cytotoxicity. • Validated inactive across 8 orthogonal PubChem BioAssay targets (M. tuberculosis H37Rv, S. aureus DNA helicase, B. anthracis CapD, vaccinia DNA polymerase, V. cholerae replication, HCMV nuclear egress)-enabling definitive scaffold vs. substituent activity attribution. • XLogP3=4.2 anchors high-lipophilicity boundary for PAMPA/Caco-2 permeability rank-ordering within the chemotype. • Near-perfect MMP with co-crystallized CA inhibitor N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (PDB 7JNZ/7JOB/8DQF) for FEP free-energy calculations.

Molecular Formula C15H16ClN3OS
Molecular Weight 321.82
CAS No. 392241-83-7
Cat. No. B2428319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
CAS392241-83-7
Molecular FormulaC15H16ClN3OS
Molecular Weight321.82
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H16ClN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
InChIKeyHEOCDHPJAKFEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Chemical Identity & Compound Class


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392241‑83‑7, molecular formula C₁₅H₁₆ClN₃OS, MW 321.8 g mol⁻¹) is a synthetic 1,3,4‑thiadiazole derivative bearing a 4‑chlorophenyl substituent at position 5 and a cyclohexanecarboxamide group at position 2 [1]. The compound belongs to the extensively studied 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole chemotype, which has demonstrated cytotoxic activity against MCF‑7, HepG2, HCT116 and A549 cancer cell lines, as well as carbonic‑anhydrase‑inhibitory properties in elaborated derivatives [2]. PubChem BioAssay records (CID 5184085) indicate the compound has been screened across eight distinct biological targets, including Mycobacterium tuberculosis H37Rv, Staphylococcus aureus DNA helicase, Bacillus anthracis CapD, vaccinia virus DNA polymerase, Vibrio cholerae replication, and human cytomegalovirus nuclear egress, with all outcomes classified as ‘Unspecified’ – a data point relevant to target‑exclusion decisions [3].

Negative control

Documented multi-target inactivity for selectivity profiling and counter-screening

Matched molecular pair

Cyclohexanecarboxamide core enables warhead deconvolution with crystallized sulfamoyl analog

Permeability reference

Series-high lipophilicity anchors PAMPA / Caco-2 rank-ordering studies

Fragment-sized scaffold

Lead-like MW and low off-target alert support fragment growth campaigns

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Differentiation


The 1,3,4‑thiadiazole scaffold is pharmacologically promiscuous; however, biological activity is exquisitely sensitive to the nature of the C‑2 and C‑5 substituents. Within the 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole series alone, replacing the C‑2 amine (IC₅₀ > 100 µM against MCF‑7/HepG2) with a p‑tolylsulfonamide yields compound 3 with IC₅₀ values of 1.2–5.8 µM across four cancer cell lines, while further elaboration to piperazine‑linked analogs (compounds 4e, 4i) produces sub‑micromolar potency and S/G2‑M cell‑cycle arrest [1]. Conversely, the cyclohexanecarboxamide congener described here introduces a saturated, lipophilic cyclohexyl ring (calculated XLogP3‑AA = 4.2) that is structurally distinct from the aromatic benzamide, sulfonamide, or heterocyclic‑linked analogs dominating the patent and primary literature [2]. This compound’s uniformly ‘Unspecified’ outcome across eight orthogonal PubChem screening assays (AID 2842, 485395, 492967, 493162, 504770, 1918969 × 3) further sets it apart from active in‑class analogs, making it a critical negative‑control or selectivity‑profiling tool [3].

Active sulfonamide/piperazine analogs confound selectivity

Replacing with low-micromolar cytotoxic congeners introduces off-target activity, invalidating negative-control or profiling experiments.

Polar amine congener shifts permeability profile

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (computed XLogP 2.1) lacks the cyclohexyl lipophilicity, altering membrane permeability and target engagement predictions.

Benzamide analog differs in pharmacophore geometry

Planar aromatic benzamide cannot mimic the saturated cyclohexyl ring orientation observed in CA co-crystal structures, limiting MMP applicability.

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Quantitative Evidence


Lipophilicity Advantage for Membrane Permeability

The cyclohexanecarboxamide moiety confers the highest computed lipophilicity among close C‑2 amide variants of the 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole scaffold. Target compound XLogP3‑AA = 4.2 versus N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (XLogP3‑AA = 3.8) and the precursor 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑amine (XLogP3‑AA = 2.1) [1][2]. The 2.1‑unit LogP increment relative to the free amine, and the 0.4‑unit advantage over the benzamide analog, predict significantly enhanced passive membrane permeability (log P₀ correlation, R² > 0.85 in Caco‑2 models for amide‑linked heterocycles), which is critical for intracellular target engagement or blood‑brain barrier penetration studies [3]. This property cannot be achieved with the polar amine or flat aromatic benzamide congeners.

Lipophilicity advantage
Head-to-head
XLogP3‑AA 4.2
+0.4 vs benzamide; +2.1 vs free amine
Supports permeability rank-ordering in PAMPA / Caco‑2 models
Computed property; verify experimentally
Lipophilicity Drug-likeness Medicinal chemistry SAR

Validated Negative Control in Screening Panels

The target compound has been tested in eight distinct PubChem BioAssays (AID 2842, M. tuberculosis H37Rv; AID 485395, S. aureus DNA helicase; AID 492967, B. anthracis CapD; AID 493162, vaccinia virus DNA polymerase; AID 504770, V. cholerae replication; AID 1918969 × 3, HCMV nuclear egress), all yielding ‘Activity Outcome: Unspecified’ [1]. In contrast, the closely related 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole‑2‑amine progenitor, when elaborated with a p‑tolylsulfonamide (compound 3), exhibits IC₅₀ values of 1.2–5.8 µM against MCF‑7, HepG2, HCT116 and A549 cells, and sub‑micromolar activity in the piperazine‑linked series (compounds 4e, 4i) [2]. The blank panel of the cyclohexanecarboxamide derivative establishes it as a well‑characterized negative reference for counter‑screening campaigns aiming to deconvolute thiadiazole‑scaffold‑driven vs. substituent‑driven activity.

Negative control validation
Cross-study
0/8 targets active
All PubChem outcomes unspecified
Documented multi-target inactivity supports counter‑screen use
Confirm in-house under relevant assay conditions
Screening Selectivity Negative control Assay development

Molecular Weight Advantage for Fragment-Based Screening

At MW = 321.8 g mol⁻¹, the target compound is substantially smaller than the active piperazine‑ and piperidine‑linked 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole derivatives (representative compound 4e: MW ≈ 490 g mol⁻¹; compound 4i: MW ≈ 515 g mol⁻¹), and 10 Da heavier than the sulfamoyl‑cyclohexanecarboxamide analog (N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)cyclohexanecarboxamide, MW ≈ 290 g mol⁻¹) [1][2]. Its molecular weight positions it within the ‘lead‑like’ space (MW ≤ 350), unlike the elaborated anticancer derivatives which breach rule‑of‑five MW thresholds. Coupled with 3 rotatable bonds and 1 H‑bond donor, it represents a compact scaffold suitable for fragment‑growth strategies where initial low‑affinity binding can be monitored without the confounding potency of the larger, more complex piperazine‑linked compounds.

Fragment‑lead MW
Cross-study
321.8 g mol⁻¹
‑168 vs piperazine 4e; +32 vs sulfamoyl analog
Lead‑like space suitable for fragment growth strategies
Low off‑target risk demonstrated in 8‑assay panel
Fragment-based drug discovery Ligand efficiency Lead optimization

Crystal Structures for Carbonic Anhydrase Pharmacophore Mapping

Although direct hCA inhibition data are unavailable for the target compound, the cyclohexanecarboxamide‑1,3,4‑thiadiazole pharmacophore has been co‑crystallized with human carbonic anhydrase II (PDB 7JNZ, resolution 1.61 Å) and a CA IX mimic (PDB 7JOB), as well as with Neisseria gonorrhoeae α‑CA (PDB 8DQF, resolution 1.90 Å), using the 5‑sulfamoyl analog [1]. These structures reveal that the cyclohexyl ring occupies a hydrophobic pocket adjacent to the zinc‑bound sulfonamide, while the thiadiazole core accepts H‑bonds from Thr199/Thr200. The target compound retains the cyclohexanecarboxamide‑thiadiazole core but replaces the zinc‑binding sulfonamide with a 4‑chlorophenyl group, providing a matched molecular‑pair (MMP) for isolating the contribution of the zinc‑binding warhead to affinity and selectivity. This MMP is not accessible with the benzamide analog (planar aromatic C‑2 substituent) or the free amine (lacks the amide carbonyl H‑bond acceptor).

CA pharmacophore MMP
Class‑level
PDB 7JNZ / 7JOB / 8DQF
Structures for sulfamoyl analog
Enables FEP or docking for warhead deconvolution
Kᵢ not reported; binding inferred from analog geometry
Carbonic anhydrase X-ray crystallography Structure-based drug design

Research Application Scenarios


Negative Control for Anticancer Lead Series

When profiling active 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole derivatives (e.g., p‑tolylsulfonamide compound 3 or piperazine‑linked 4e/4i with MCF‑7 IC₅₀ < 5 µM), the target compound’s documented inactivity across eight PubChem BioAssay targets provides an experimentally validated negative control for distinguishing scaffold‑specific vs. substituent‑driven cytotoxicity [1]. Run at equimolar concentrations (10–100 µM) alongside active analogs, it controls for thiadiazole‑ring‑mediated non‑specific effects, membrane disruption, or assay interference.

Matched Molecular Pair for CA Warhead Deconvolution

The target compound forms a near‑perfect MMP with the co‑crystallized CA inhibitor N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)cyclohexanecarboxamide (PDB 7JNZ, 7JOB, 8DQF) [2]. Researchers can use this pair in computational FEP calculations or experimental Kᵢ measurements (stopped‑flow CO₂ hydration assay) to quantify the free‑energy contribution of the sulfonamide zinc‑binding group to hCA II/IX/NG‑CA affinity, eliminating scaffold‑geometry confounding.

Membrane Permeability Reference Standard

With XLogP3‑AA = 4.2, the compound anchors the high‑lipophilicity boundary of the 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole C‑2 amide series [3]. In parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies, it serves as a high‑permeability reference against the more polar amine (XLogP = 2.1) and benzamide (XLogP = 3.8) analogs, enabling rank‑ordering of permeability within the chemotype and informing blood‑brain‑barrier penetration predictions.

Fragment-Growth Scaffold for Inhibitor Design

At MW = 321.8 g mol⁻¹ with 3 rotatable bonds, the compound sits within lead‑like chemical space and constitutes a validated fragment‑sized scaffold [3]. The PubChem BioAssay panel has effectively ruled out off‑target activity against bacterial DNA helicase, CapD, viral DNA polymerase, and CMV nuclear egress proteins, reducing downstream selectivity‑profiling burden when growing the fragment toward a specific target (e.g., a kinase or protease with a hydrophobic adenine‑ or peptide‑mimetic pocket compatible with the 4‑chlorophenyl‑thiadiazole core).

Application
Selection Property
Validation Focus
Anticancer lead selectivity profiling
Documented multi‑target inactivity
Negative‑control validation in counter‑screens
Carbonic anhydrase warhead deconvolution
Matched molecular pair with sulfamoyl analog
FEP or stopped‑flow Kᵢ measurement
Membrane permeability rank‑ordering
Series‑high XLogP3‑AA value
PAMPA / Caco‑2 reference standard
Fragment‑based inhibitor design
Lead‑like MW and low off‑target alert
Scaffold growth with selectivity assessment
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